molecular formula C14H17Cl2NO4 B13637172 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B13637172
M. Wt: 334.2 g/mol
InChI Key: WERAVAVZZMWCOE-LLVKDONJSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various organic reactions, such as alkylation or acylation.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and rigorous purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group allows for selective binding and modification of target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-Butoxycarbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid: Similar structure with an additional carbon in the backbone.

    Diethyl malonate: A simpler ester with similar reactivity in organic synthesis.

    γ-Secretase Inhibitor XXI, Compound E: A compound with similar protective groups used in medicinal chemistry.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and biological studies. Its chiral nature also adds to its significance in enantioselective synthesis and drug development.

Properties

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

(3R)-3-(3,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

WERAVAVZZMWCOE-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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